Thermodynamic Driving Force: 1,2,3-TNB Exhibits the Highest Heat of Formation Among TNB Isomers
1,2,3-Trinitrobenzene possesses a significantly higher standard heat of formation (ΔHf) than its 1,3,5- and 1,2,4-isomers, indicating a greater potential chemical energy content. A comparative DFT study found the average calculated ΔHf for 1,2,3-TNB to be 30.61 kcal/mol, which is more than double the value for 1,3,5-TNB (14.71 kcal/mol) [1]. This substantial difference is a direct consequence of the steric and electronic repulsion between adjacent nitro groups in the vicinal isomer, making it a more endothermic and thus more energetic compound.
| Evidence Dimension | Standard Heat of Formation (ΔHf, gas phase, 298K) |
|---|---|
| Target Compound Data | 30.61 kcal/mol |
| Comparator Or Baseline | 1,3,5-trinitrobenzene: 14.71 kcal/mol; 1,2,4-trinitrobenzene: 25.73 kcal/mol |
| Quantified Difference | 108% higher than 1,3,5-TNB; 19% higher than 1,2,4-TNB |
| Conditions | DFT calculations using various functionals; values averaged [1] |
Why This Matters
A higher heat of formation directly correlates with increased energy output upon decomposition, making 1,2,3-TNB a key candidate for formulating high-energy materials or as a benchmark for computational studies.
- [1] Chen, P. C.; Chieh, Y. C. Density Functional Calculations on the Heats of Formation of Certain Aromatic Nitro Compounds. J. Chin. Chem. Soc. 2002, 49, 791-796. View Source
